(E)-4-pyridin-3-ylbut-3-en-1-amine, also known as Rivanicline, is a compound belonging to the class of organic compounds known as pyridines and derivatives. Pyridines are characterized by a six-membered aromatic heterocycle containing one nitrogen atom and five carbon atoms. This particular compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions due to its interaction with nicotinic acetylcholine receptors.
Rivanicline is classified under small molecules and is categorized as an investigational drug. Its DrugBank accession number is DB05855, and it has been studied primarily for its partial agonist activity at neuronal nicotinic acetylcholine receptors, especially the α4β2 subtype. This interaction is significant for its potential use in treating conditions such as Alzheimer's disease and ulcerative colitis .
The synthesis of (E)-4-pyridin-3-ylbut-3-en-1-amine can be achieved through several methods, with one notable route involving the reaction of N-methyl-4-(3-pyridinyl)-3-buten-1-amine with oxalic acid. This reaction typically occurs under controlled conditions to ensure high purity and yield. The industrial production of this compound follows similar synthetic routes but on a larger scale, incorporating stringent quality control measures to maintain consistency.
The synthesis process often requires careful monitoring of reaction conditions such as temperature, pressure, and time to optimize yield and minimize by-products. Techniques like chromatography are employed to purify the final product, ensuring that it meets the necessary purity standards for further research or therapeutic use.
The molecular structure of (E)-4-pyridin-3-ylbut-3-en-1-amine can be represented by its IUPAC name: methyl[(3E)-4-(pyridin-3-yl)but-3-en-1-yl]amine. The compound features a pyridine ring attached to a butenyl chain, which gives it unique chemical properties.
These structural characteristics play a crucial role in determining the compound's reactivity and interactions with biological targets .
(E)-4-pyridin-3-ylbut-3-en-1-amine participates in various chemical reactions typical of amines and unsaturated compounds. Notably, it can undergo nucleophilic addition reactions due to the presence of the double bond in the butenyl chain.
The reactions involving this compound often require specific catalysts or conditions to facilitate the desired transformation. For instance, reactions with electrophiles may yield substituted products that could have enhanced biological activity or different pharmacological profiles.
The mechanism of action of (E)-4-pyridin-3-ylbut-3-en-1-amine primarily involves its role as a partial agonist at nicotinic acetylcholine receptors. By binding to these receptors, it modulates neurotransmitter release, which can lead to various physiological effects such as improved cognitive function or reduced inflammation.
Research indicates that Rivanicline's activation of nicotinic receptors may enhance noradrenaline release, contributing to its stimulant and analgesic properties. Additionally, it has been shown to inhibit interleukin production, suggesting anti-inflammatory effects that could be beneficial in treating ulcerative colitis .
The physical and chemical properties of (E)-4-pyridin-3-ylbut-3-en-1-amine are critical for understanding its behavior in biological systems and potential applications.
Key chemical properties include:
These properties influence how the compound is formulated for therapeutic use or research applications.
(E)-4-pyridin-3-ylbut-3-en-1-amine has shown promise in various scientific applications:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8